- A Convenient Procedure for the Oxidative Dehydrogenation of N-Heterocycles Catalyzed by FeCl2/DMSOSynlett, 2016, 27(12), 1806-1809,
Cas no 92-46-6 (6-Chloro-2-methylquinoline)

6-Chloro-2-methylquinoline structure
商品名:6-Chloro-2-methylquinoline
6-Chloro-2-methylquinoline 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-2-methylquinoline
- 2-Methyl-6-chloroquinoline
- 6-Chloroquinaldine
- Quinoline,6-chloro-2-methyl-
- Quinoline, 6-chloro-2-methyl-
- OCCIBGIEIBQGAJ-UHFFFAOYSA-N
- 6-chloro-2-methyl-quinoline
- 6-CHLORO-2-methyl QUINOLINE
- FCH931779
- 5623AC
- STK396250
- VQ10297
- AX8012679
- ST50407905
- 051C735
- 6-Chloro-2-methylquinoline (ACI)
- Quinaldine, 6-chloro- (6CI, 7CI, 8CI)
- MFCD00051735
- F17611
- AS-48060
- C3108
- CS-0113039
- DB-057307
- SCHEMBL229173
- 6-Chloro-2-methylquinoline, 97%
- DTXSID70238818
- 92-46-6
- SB67509
- AKOS005203000
- SY049754
-
- MDL: MFCD00051735
- インチ: 1S/C10H8ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
- InChIKey: OCCIBGIEIBQGAJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C2C(N=C(C)C=C2)=CC=1
計算された属性
- せいみつぶんしりょう: 177.03500
- どういたいしつりょう: 177.034527
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 12.9
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.225
- ゆうかいてん: 94-98 °C (lit.)
- ふってん: 278.2°C at 760 mmHg
- フラッシュポイント: 148.7°C
- 屈折率: 1.634
- PSA: 12.89000
- LogP: 3.19660
- ようかいせい: 未確定
- かんど: Light Sensitive
6-Chloro-2-methylquinoline セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H302-H315-H318-H335
- 警告文: P261-P280-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: S26-S39
-
危険物標識:
- リスク用語:R22; R37/38; R41
- 危険レベル:IRRITANT
6-Chloro-2-methylquinoline 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Chloro-2-methylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C602038-100mg |
6-Chloro-2-methylquinoline |
92-46-6 | 100mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM228235-100g |
6-Chloro-2-methylquinoline |
92-46-6 | 98% | 100g |
$413 | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X76605-1g |
6-Chloro-2-methylquinoline |
92-46-6 | 98% | 1g |
¥188.0 | 2023-09-05 | |
TRC | C602038-1g |
6-Chloro-2-methylquinoline |
92-46-6 | 1g |
$ 80.00 | 2022-06-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 649260-25G |
6-Chloro-2-methylquinoline |
92-46-6 | 25g |
¥2691.06 | 2023-12-01 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L05320-5g |
6-Chloro-2-methylquinoline, 98+% |
92-46-6 | 98+% | 5g |
¥5979.00 | 2023-03-06 | |
eNovation Chemicals LLC | Y1015037-5g |
6-Chloro-2-methylquinoline |
92-46-6 | 98.0% | 5g |
$80 | 2024-06-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 649260-5G |
6-Chloro-2-methylquinoline |
92-46-6 | 97% | 5G |
¥809.33 | 2022-02-24 | |
Fluorochem | 018454-1g |
6-Chloroquinaldine |
92-46-6 | 99% | 1g |
£16.00 | 2022-03-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L05320-1g |
6-Chloro-2-methylquinoline, 98+% |
92-46-6 | 98+% | 1g |
¥1682.00 | 2023-03-06 |
6-Chloro-2-methylquinoline 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Dimethyl sulfoxide , Ferrous chloride Solvents: p-Xylene ; 24 h, 1 bar, 110 °C
リファレンス
ごうせいかいろ 2
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Sodium dodecyl sulfate Catalysts: 12-Molybdophosphoric acid Solvents: Toluene , Water ; 1 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
リファレンス
- Micellar-Mediated Phosphomolybdic Acid: Highly Effective Reusable Catalyst for Synthesis of Quinoline and Its DerivativesSynthetic Communications, 2010, 40(15), 2336-2340,
ごうせいかいろ 4
ごうせいかいろ 5
はんのうじょうけん
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: p-Xylene ; 22 h, 150 °C
リファレンス
- Tris(pentafluorophenyl)borane-Catalyzed Acceptorless Dehydrogenation of N-HeterocyclesAngewandte Chemie, 2016, 55(40), 12224-12227,
ごうせいかいろ 6
はんのうじょうけん
1.1 Catalysts: Iron , Ruthenium Solvents: Ethanol , Water ; 3 MPa, 200 °C
リファレンス
- A simple continuous reaction for the synthesis of quinoline compoundsGreen Chemistry, 2022, 24(4), 1714-1720,
ごうせいかいろ 7
はんのうじょうけん
1.1 Catalysts: Palladium (nanoparticle complex with magnetite and graphene oxide) Solvents: Acetonitrile ; 12 h, 80 °C
リファレンス
- Magnetically separable palladium-graphene nanocomposite as heterogeneous catalyst for the synthesis of 2-alkylquinolines via one pot reaction of anilines with alkenyl ethersTetrahedron Letters, 2014, 55(15), 2406-2409,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 40 °C; overnight, reflux
リファレンス
- Synthesis and structure elucidation of a series of chloroquinoline-2-chalcones by the Doebner-Miller reactionMagnetic Resonance in Chemistry, 2016, 54(8), 677-683,
ごうせいかいろ 9
はんのうじょうけん
1.1 Catalysts: 12-Tungstophosphoric acid ; 11 min
リファレンス
- Synthesis of quinaldines and lepidines by a Doebner-Miller reaction under thermal and microwave irradiation conditions using phosphotungstic acidTetrahedron Letters, 2006, 47(11), 1783-1785,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Trichlorotris(tetrahydrofuran)chromium Solvents: Tetrahydrofuran ; 2 min, rt; 15 min, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Chromium-Catalyzed Cross-Coupling Reactions of Alkylmagnesium Reagents with Halo-Quinolines and Activated Aryl ChloridesSynthesis, 2017, 49(1), 188-194,
ごうせいかいろ 11
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Diethyl ether Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (silver-exchanged) ; 5 min; 3 h, 120 °C
リファレンス
- Synthesis of quinolone derivatives by an improved Doebner-von Miller reaction using a recyclable Ag(I)-exchanged montmorillonite K10 catalystHeterocycles, 2016, 92(12), 2213-2224,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Alumina , Hydrochloric acid ; 10 min
リファレンス
- One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent - A green chemistry approachJournal of Chemical Sciences (Bangalore, 2009, 121(4), 481-484,
ごうせいかいろ 14
はんのうじょうけん
1.1 Catalysts: 1,10-Phenanthroline , Palladium diacetate Solvents: Methanol ; 36 h, 25 °C
リファレンス
- A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative CyclizationOrganic Letters, 2008, 10(2), 173-175,
ごうせいかいろ 15
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 12 h, rt
リファレンス
- Blue-light-promoted carbon-carbon double bond isomerization and its application in the syntheses of quinolinesOrganic & Biomolecular Chemistry, 2017, 15(30), 6349-6352,
ごうせいかいろ 16
はんのうじょうけん
1.1 Catalysts: Sodium tert-butoxide , [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Toluene ; 8 h, 70 °C
リファレンス
- Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydesOrganic & Biomolecular Chemistry, 2016, 14(38), 8966-8970,
ごうせいかいろ 17
はんのうじょうけん
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Carbon tetrachloride ; 8 h, 150 °C; 150 °C → 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized, 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0.5 - 1 h, neutralized, 20 °C
リファレンス
- Method for substituted quinolines production from aniline, 1,2-diols and CCl4 under iron catalysts, Russian Federation, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Acetic acid , Iron ; 2 h, reflux
リファレンス
- Iron/acetic acid-mediated carbon degradation: a facile route for the synthesis of quinoline derivativesTetrahedron Letters, 2010, 51(40), 5234-5237,
ごうせいかいろ 19
はんのうじょうけん
1.1 Catalysts: 2,2,2-Trifluoroethanol , Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ; 20 h, reflux
リファレンス
- Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium CatalystAngewandte Chemie, 2013, 52(27), 6983-6987,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Nickel monoxide (supported on graphene nanoplatelets) Solvents: Dimethyl sulfoxide ; 10 h, 100 °C
リファレンス
- Nanonickel Oxides Prepared by Atomic Layer Deposition as Efficient Catalyst for the Dehydrogenation of N-HeterocyclesChemistrySelect, 2020, 5(38), 11811-11816,
6-Chloro-2-methylquinoline Raw materials
- Quinoline, 6-chloro-1,2,3,4-tetrahydro-2-methyl-
- 2-Pentanone, 4-(5-chloro-2-nitrophenyl)-5-nitro-
- 2-Amino-5-chlorobenzaldehyde
- Quinoline, 6-chloro-, 1-oxide
- 1,2-Bis(4-chlorophenyl)diazene
- Methylmagnesium Chloride (3M in THF)
- 2,6-Dichloroquinoline
- methyl(triphenyl)phosphonium;iodide
- Ethylene Glycol, Dehydrated
- Benzenemethanol, 2-amino-5-chloro-α-2-propen-1-yl-
6-Chloro-2-methylquinoline Preparation Products
6-Chloro-2-methylquinoline 関連文献
-
Hazmi Tajuddin,Peter Harrisson,Bianca Bitterlich,Jonathan C. Collings,Neil Sim,Andrei S. Batsanov,Man Sing Cheung,Soichiro Kawamorita,Aoife C. Maxwell,Lena Shukla,James Morris,Zhenyang Lin,Todd B. Marder,Patrick G. Steel Chem. Sci. 2012 3 3505
-
Xiaodong Jia,Shiwei Lü,Yu Yuan,Xuewen Zhang,Liang Zhang,Liangliang Luo Org. Biomol. Chem. 2017 15 2931
-
L. Gomathi Devi,R. Kavitha RSC Adv. 2014 4 28265
-
Aparup Paul,Soumen Mistri,Apurba Bhunia,Soumen Manna,Horst Puschmann,Subal Chandra Manna RSC Adv. 2016 6 60487
-
Jagadish Das,Mari Vellakkaran,Debasis Banerjee Chem. Commun. 2019 55 7530
92-46-6 (6-Chloro-2-methylquinoline) 関連製品
- 1355151-93-7(1H-Benzimidazol-6-amine, 2-[(4-methylphenyl)sulfonyl]-)
- 919211-74-8(5-bromo-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamide)
- 18167-41-4(2-(allyloxy)benzohydrazide)
- 149930-92-7(Boc-D-2-amino-4-bromo-4-pentenoic acid)
- 743456-82-8(3-chloro-5-ethoxy-4-propoxybenzaldehyde)
- 896307-61-2(N-1-(4-methylphenyl)-5-oxopyrrolidin-3-ylethane-1-sulfonamide)
- 1257072-82-4(2-chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine)
- 2229483-55-8(1-(2-chloro-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one)
- 2227864-42-6(methyl (3S)-3-(1-ethenyl-1H-pyrazol-4-yl)-3-hydroxypropanoate)
- 1207045-99-5(1-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}-3-(thiophen-2-yl)methylurea)
推奨される供給者
atkchemica
(CAS:92-46-6)6-Chloro-2-methylquinoline

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:92-46-6)6-Chloro-2-methylquinoline

清らかである:99%
はかる:25g
価格 ($):281.0